1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine
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Overview
Description
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an imidazole ring, and sulfonyl and methoxyethyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Cyclohexylmethylsulfonyl Group: This step involves the sulfonylation of the imidazole ring using cyclohexylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution using 2-methoxyethyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed through the cyclization of appropriate precursors, often involving reductive amination or other cyclization reactions.
Final Coupling: The final step involves coupling the imidazole and piperidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the imidazole or piperidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Reduced imidazole or piperidine derivatives.
Substitution: Various substituted imidazole or piperidine derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This could involve hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Chemical Reactivity: The compound’s reactivity in chemical reactions would be influenced by the electronic and steric properties of its functional groups, which could affect the reaction pathways and products formed.
Comparison with Similar Compounds
Similar Compounds
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-hydroxyethyl)imidazol-4-yl]methyl]-2-(hydroxymethyl)piperidine: Similar structure but with hydroxyl groups instead of methoxy groups.
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-ethoxyethyl)imidazol-4-yl]methyl]-2-(ethoxymethyl)piperidine: Similar structure but with ethoxy groups instead of methoxy groups.
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methylthioethyl)imidazol-4-yl]methyl]-2-(methylthiomethyl)piperidine: Similar structure but with methylthio groups instead of methoxy groups.
Uniqueness
1-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine is unique due to the presence of both methoxyethyl and methoxymethyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These functional groups may enhance its solubility, stability, or binding interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c1-27-13-12-24-20(15-23-11-7-6-10-19(23)16-28-2)14-22-21(24)29(25,26)17-18-8-4-3-5-9-18/h14,18-19H,3-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHQXBVXSGTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)CC2CCCCC2)CN3CCCCC3COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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